5-(Benzyloxy)-2-nitrobenzonitrile
Overview
Description
5-(Benzyloxy)-2-nitrobenzonitrile is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
5-(Benzyloxy)-2-nitrobenzonitrile serves as a starting material in the synthesis of novel compounds. For instance, the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst led to the formation of a novel compound, 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. This compound and others were identified using various spectroscopic methods, suggesting the versatility of nitrobenzonitriles in synthesizing heterocyclic compounds (Li et al., 2006).
Production of 2-Aminobenzonitriles
2-Aminobenzonitriles were prepared from 2-arylindoles through tert-butylnitrite-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage. This method, featuring an inexpensive iron(III) catalyst, is significant for the production of 2-aminobenzonitriles, which are used in synthesizing benzoxazinones (Chen et al., 2018).
Development of Antimalarial and Antibacterial Agents
This compound is also used in the development of antimalarial and antibacterial agents. For example, the reaction of 5-chloro-2-nitrobenzonitrile with mercaptoheterocycles resulted in compounds exhibiting suppressive antimalarial activity against Plasmodium berghei in mice (Elslager et al., 1980).
Synthesis of Gefitinib
In pharmaceutical research, derivatives of this compound have been used in the synthesis of Gefitinib, a drug used in cancer treatment. The synthesis involved several steps, including transformation to N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine (Jin et al., 2005).
Molecular Structure Analysis
The effects of electron-withdrawing groups on molecular structures have been studied using derivatives of nitrobenzonitriles. For example, the rotational spectra of 2- and 3-nitrobenzonitrile were analyzed to understand the structural changes caused by these substituents (Graneek et al., 2018).
Properties
IUPAC Name |
2-nitro-5-phenylmethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c15-9-12-8-13(6-7-14(12)16(17)18)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJNGWDUMUYHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618512 | |
Record name | 5-(Benzyloxy)-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38713-61-0 | |
Record name | 5-(Benzyloxy)-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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